molecular formula C7H11FO2 B8544662 Cyclohexyl fluoroformate

Cyclohexyl fluoroformate

Cat. No. B8544662
M. Wt: 146.16 g/mol
InChI Key: BHDZFJRVEZSQDO-UHFFFAOYSA-N
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Patent
US06613929B2

Procedure details

The preparation was carried out as in Example 2 but using 250 g of ethylene carbonate, 90 g (1.55 mol) of potassium fluoride and 162.6 g (1.0 mol) of cyclohexyl chloroformate. After addition of the chloroformate, stirring of the mixture was continued for 45 minutes at 45° C. Evaporation under vacuum was carried out as above. By distillation under reduced pressure, 122.7 g (84% yield) of cyclohexyl fluoroformate with a boiling point of 55-56° C. at 22 mm Hg were obtained.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
162.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(=O)OCCO1.[F-:7].[K+].Cl[C:10]([O:12][CH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)=[O:11].ClC([O-])=O>>[F:7][C:10]([O:12][CH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C1(OCCO1)=O
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
162.6 g
Type
reactant
Smiles
ClC(=O)OC1CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
stirring of the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation under vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC(=O)OC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 122.7 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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